Cas no 125802-59-7 (9H-Purin-6-amine,2-chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)-)

9H-Purin-6-amine,2-chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)- structure
125802-59-7 structure
Product Name:9H-Purin-6-amine,2-chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)-
Numero CAS:125802-59-7
MF:C21H20ClN5O
MW:393.869402885437
CID:217506
PubChem ID:5271944
Update Time:2025-04-19

9H-Purin-6-amine,2-chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 9H-Purin-6-amine,2-chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)-
    • 9-benzyl-2-chloro-N-(3-propan-2-yloxyphenyl)purin-6-amine
    • 9-benzyl-2-chloro-N-[3-(propan-2-yloxy)phenyl]-9H-purin-6-amine
    • 9-Benzyl-2-chloro-N-(3-isopropoxyphenyl)-9H-purin-6-amine
    • CHEMBL281707
    • DTXSID00925289
    • 9H-Purin-6-amine, 2-chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)-
    • 9-benzyl-2-chloro-N-(3-isopropoxyphenyl)purin-6-amine
    • 125802-59-7
    • 9-Benzyl-2-chloro-N-{3-[(propan-2-yl)oxy]phenyl}-9H-purin-6-amine
    • 68V6956TSK
    • 2-Chloro-N-[3-(1-methylethoxy)phenyl]-9-(phenylmethyl)-9H-purin-6-amine
    • 9H-Purin-6-amine, 2-chloro-N-(3-(1-methylethoxy)phenyl)-9-(phenylmethyl)-
    • Inchi: 1S/C21H20ClN5O/c1-14(2)28-17-10-6-9-16(11-17)24-19-18-20(26-21(22)25-19)27(13-23-18)12-15-7-4-3-5-8-15/h3-11,13-14H,12H2,1-2H3,(H,24,25,26)
    • Chiave InChI: FGRVYPNAORNBIF-UHFFFAOYSA-N
    • Sorrisi: ClC1N=C(C2=C(N=1)N(C=N2)CC1C=CC=CC=1)NC1=CC=CC(=C1)OC(C)C

Proprietà calcolate

  • Massa esatta: 393.1359
  • Massa monoisotopica: 393.1356380g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 6
  • Complessità: 489
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.3
  • Superficie polare topologica: 64.9Ų

Proprietà sperimentali

  • PSA: 64.86
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.